G-{d-Arg}-GDSP

Bone Biology Osteoclast Differentiation Integrin αvβ3

This D-arginine-modified RGD peptide (sequence Gly-D-Arg-Gly-Asp-Ser-Pro) offers validated, dose-dependent inhibition of osteoclast resorption (ED50 100 µM) and enhanced proteolytic stability compared to all-L RGD peptides, as demonstrated in fetal mouse bone organ cultures. Its unique stereochemistry ensures reliable, reversible integrin blockade, making it the preferred tool compound for studying osteoclast differentiation and vitronectin receptor function where generic RGD peptides like GRDGdSP fail.

Molecular Formula C22H37N9O10
Molecular Weight 587.6 g/mol
Cat. No. B12391168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-{d-Arg}-GDSP
Molecular FormulaC22H37N9O10
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12+,13+,14+/m1/s1
InChIKeyNTEDOEBWPRVVSG-RFGFWPKPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G-{d-Arg}-GDSP: A D-Arginine-Modified Linear RGD Hexapeptide for Integrin-Targeted Research


G-{d-Arg}-GDSP (CAS No. 111844-21-4; sequence Gly-D-Arg-Gly-Asp-Ser-Pro) is a synthetic linear hexapeptide and RGD (Arg-Gly-Asp) analogue that binds to integrin adhesion receptors to inhibit cellular fibronectin attachment and osteoclast resorption . This D-arginine-modified peptide, with a molecular weight of 587.58 Da and formula C22H37N9O10, has been utilized in bone biology research to study osteoclast differentiation and integrin-dependent resorption mechanisms in fetal mouse bone organ cultures [1].

Why GRGDSP or Other Linear RGD Peptides Cannot Substitute for G-{d-Arg}-GDSP


Linear RGD peptides such as GRGDSP (all L-amino acids), RGDS, and GRDGdSP are frequently used as generic integrin inhibitors, yet their biological activity profiles diverge markedly in specific experimental systems. G-{d-Arg}-GDSP incorporates a D-arginine residue at position 2 of the hexapeptide sequence, a stereochemical modification that has been shown to confer enhanced proteolytic stability compared to L-arginine-containing counterparts by reducing susceptibility to aminopeptidase cleavage [1]. Critically, in side-by-side bone organ culture assays, GRDGdSP (a related D-serine-containing analogue) failed to inhibit osteoclastic resorption entirely at equivalent concentrations, whereas G-{d-Arg}-GDSP demonstrated dose-dependent inhibition with a defined ED50 [2]. These findings underscore that the exact stereochemical configuration and sequence context of RGD peptides are decisive for biological efficacy in specific models, rendering generic substitution unreliable without experimental validation.

Quantitative Differentiation of G-{d-Arg}-GDSP from RGD Peptide Comparators


Comparative Osteoclastic Resorption Inhibition: G-{d-Arg}-GDSP vs. GRDGdSP

In a comparative study using 17-day-old fetal mouse metacarpal bone organ cultures, G-{d-Arg}-GDSP (designated GdRGDSP) dose-dependently inhibited osteoclastic resorption with an ED50 of 10^-4 M (100 μM), as measured by 45Ca release [1]. In direct contrast, GRDGdSP—a stereoisomer differing only in the configuration of a single residue—exhibited no inhibitory effect on resorption at similar concentrations in any of the three resorption systems tested [1]. This stark functional dichotomy within the same study demonstrates that minor stereochemical alterations can completely ablate biological activity.

Bone Biology Osteoclast Differentiation Integrin αvβ3

Receptor Profiling: G-{d-Arg}-GDSP Engages Both Fibronectin and Vitronectin Receptors, Unlike GRGDdSP

Functional receptor profiling in sperm-oolemmal adhesion assays revealed that GRGDdSP (a peptide that selectively blocks cell attachment to fibronectin) had no detectable effect on gamete binding, whereas G-{d-Arg}-GDSP (GdRGDSP), which blocks both fibronectin and vitronectin receptors, significantly inhibited human spermatozoa binding to zona-free hamster oocytes in a concentration-dependent manner over a range of 1-100 μM [1]. This differential activity profile establishes that G-{d-Arg}-GDSP possesses a broader integrin receptor engagement profile compared to the fibronectin-selective GRGDdSP.

Integrin Cell Adhesion Vitronectin Receptor

D-Arginine Substitution: Inferred Stability Advantage Over All-L RGD Peptides

D-amino acid substitution, specifically replacing L-arginine with D-arginine as in G-{d-Arg}-GDSP, is a well-established strategy to reduce enzymatic cleavage by serum proteases and aminopeptidases [1]. While direct stability comparison data for G-{d-Arg}-GDSP versus all-L GRGDSP are not available in primary literature, the inclusion of a D-amino acid at the N-proximal position (position 2) of this linear peptide is structurally analogous to modifications shown to enhance metabolic stability in related peptide systems [2]. This modification is expected to confer longer functional half-life in biological media containing aminopeptidases compared to L-arginine-containing linear RGD peptides.

Peptide Stability Proteolytic Resistance Aminopeptidase

Potency Context: G-{d-Arg}-GDSP Osteoclast Inhibition Relative to Natural Integrin Ligand Echistatin

In the same fetal mouse metacarpal bone organ culture system, the natural disintegrin echistatin (a viper venom protein with high affinity for αvβ3 integrin) inhibited osteoclastic resorption with an ED50 of 10^-9 M (1 nM), making it approximately 100,000-fold more potent than G-{d-Arg}-GDSP (ED50 = 10^-4 M, 100 μM) [1]. This potency differential contextualizes G-{d-Arg}-GDSP as a low-potency, synthetically accessible peptide tool suitable for studies where intermediate affinity or reversible integrin blockade is desirable, as opposed to the near-irreversible, high-potency inhibition provided by echistatin.

Bone Resorption Potency Benchmarking αvβ3 Integrin

Inhibition of Osteoclast Precursor Anchorage and Formation

Treatment of fetal mouse metacarpals with G-{d-Arg}-GDSP at 170 μM for 4 days resulted in measurable inhibition of periosteal TRAP+ (tartrate-resistant acid phosphatase-positive) osteoclast precursor anchorage to the mineralized matrix, with subsequent reduction in mature osteoclast formation compared to untreated controls [1]. Mechanistically, mononuclear TRAP+ precursors remained localized in the periosteum rather than migrating to and adhering to the mineralized bone surface, directly implicating integrin-dependent adhesion in osteoclast differentiation [1].

Osteoclastogenesis TRAP+ Precursors Bone Matrix

Validated Research Application Scenarios for G-{d-Arg}-GDSP


Investigating Integrin αvβ3-Dependent Osteoclast Differentiation in Bone Organ Culture

Based on the demonstrated ED50 of 100 μM in fetal mouse metacarpal assays [1], G-{d-Arg}-GDSP is an appropriate tool compound for studies requiring reversible inhibition of osteoclast precursor adhesion and subsequent osteoclast formation in ex vivo bone organ cultures. Unlike GRDGdSP, which showed no activity in the same system [1], G-{d-Arg}-GDSP provides reliable dose-dependent resorption inhibition, enabling investigation of integrin-mediated signaling during the precursor-to-mature-osteoclast transition without affecting pre-existing mature osteoclast activity.

Dissecting Vitronectin Receptor (αvβ3/αvβ5)-Mediated Cell Adhesion

For researchers studying vitronectin receptor function, G-{d-Arg}-GDSP offers validated dual-receptor engagement (fibronectin and vitronectin receptors) [1]. In contrast to GRGDdSP, which failed to inhibit vitronectin receptor-mediated adhesion [1], G-{d-Arg}-GDSP can be employed as a probe to block vitronectin-dependent cellular interactions at concentrations of 1-100 μM, as established in sperm-oolemmal binding assays. This makes it suitable for functional studies of αvβ3 and αvβ5 integrins in reproductive biology, angiogenesis, or tumor cell adhesion models.

Extended-Duration Cell Culture Experiments Requiring Enhanced Peptide Stability

The D-arginine substitution in G-{d-Arg}-GDSP is predicted to confer improved resistance to aminopeptidase-mediated degradation compared to all-L RGD peptides [1][2]. Investigators conducting multi-day cell culture assays in serum-containing media should select G-{d-Arg}-GDSP over GRGDSP when sustained integrin blockade is required and frequent media replenishment is impractical. While direct stability comparison data are unavailable, the class-level advantage of D-amino acid incorporation is well-established in peptide chemistry.

Moderate-Affinity Integrin Antagonism for Reversible Mechanistic Studies

G-{d-Arg}-GDSP exhibits an ED50 of 100 μM in osteoclast resorption assays, which is approximately 100,000-fold less potent than the high-affinity natural disintegrin echistatin (ED50 1 nM) [1]. This potency profile positions G-{d-Arg}-GDSP as a synthetically accessible, moderate-affinity tool for experiments where reversible, washable integrin blockade is experimentally desirable—contrasting with the near-irreversible binding characteristics of high-affinity disintegrins or cyclic RGD peptides. This reversibility facilitates washout controls and dynamic studies of integrin re-engagement.

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